molecular formula C19H20N2O3 B4396330 2-(4-cyano-2-ethoxyphenoxy)-N-(1-phenylethyl)acetamide

2-(4-cyano-2-ethoxyphenoxy)-N-(1-phenylethyl)acetamide

Cat. No.: B4396330
M. Wt: 324.4 g/mol
InChI Key: OLBIJPKMCYPKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-cyano-2-ethoxyphenoxy)-N-(1-phenylethyl)acetamide is an organic compound that may have applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. Its structure includes a cyano group, an ethoxy group, and a phenoxy group, which may contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyano-2-ethoxyphenoxy)-N-(1-phenylethyl)acetamide typically involves multiple steps, including:

    Formation of the phenoxy intermediate: This may involve the reaction of 4-cyano-2-ethoxyphenol with an appropriate halogenated compound under basic conditions.

    Acylation: The phenoxy intermediate is then acylated with an acyl chloride or anhydride to introduce the acetamide group.

    Amidation: The final step involves the reaction of the acylated intermediate with 1-phenylethylamine to form the target compound.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Solvents: Selection of appropriate solvents to enhance solubility and reaction rates.

    Temperature and Pressure: Control of temperature and pressure to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyano-2-ethoxyphenoxy)-N-(1-phenylethyl)acetamide may undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-cyano-2-ethoxyphenoxy)-N-(1-phenylethyl)acetamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

    Materials Science: Use in the synthesis of polymers or advanced materials.

    Industrial Chemistry: Application in the production of specialty chemicals or as a catalyst.

Mechanism of Action

The mechanism of action of 2-(4-cyano-2-ethoxyphenoxy)-N-(1-phenylethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-cyano-2-methoxyphenoxy)-N-(1-phenylethyl)acetamide
  • 2-(4-cyano-2-ethoxyphenoxy)-N-(1-phenylpropyl)acetamide

Uniqueness

2-(4-cyano-2-ethoxyphenoxy)-N-(1-phenylethyl)acetamide may be unique in its specific combination of functional groups, which can influence its reactivity, solubility, and biological activity. Comparing its properties with similar compounds can highlight its potential advantages or limitations in various applications.

Properties

IUPAC Name

2-(4-cyano-2-ethoxyphenoxy)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-23-18-11-15(12-20)9-10-17(18)24-13-19(22)21-14(2)16-7-5-4-6-8-16/h4-11,14H,3,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBIJPKMCYPKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)OCC(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-cyano-2-ethoxyphenoxy)-N-(1-phenylethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-cyano-2-ethoxyphenoxy)-N-(1-phenylethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-cyano-2-ethoxyphenoxy)-N-(1-phenylethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-cyano-2-ethoxyphenoxy)-N-(1-phenylethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-cyano-2-ethoxyphenoxy)-N-(1-phenylethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-cyano-2-ethoxyphenoxy)-N-(1-phenylethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.